molecular formula C15H12F3N5 B6714669 N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6714669
M. Wt: 319.28 g/mol
InChI Key: VBAVSXWGXJLDBC-UHFFFAOYSA-N
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Description

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Properties

IUPAC Name

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5/c16-15(17,18)11-6-7-13(19-8-11)20-9-14-22-21-10-23(14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAVSXWGXJLDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CNC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Triazole to the Pyridine Ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to the pyridine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

Uniqueness

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a triazole and a pyridine ring, along with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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